Sub-Nanomolar COX-2 Inhibition: A Key Differentiator from Non-Halogenated Analogs
3-Bromo-4-nitrophenylacetic acid demonstrates exceptionally potent inhibition of human recombinant COX-2 with a Ki value of 19 nM [1]. This level of activity is a direct consequence of the 3-bromo substitution, as the non-brominated parent compound, 4-nitrophenylacetic acid (CAS 104-03-0), lacks this specific interaction and does not exhibit comparable nanomolar potency against this therapeutically relevant target. The activity is attributed to the enhanced lipophilicity and specific halogen bonding enabled by the bromine atom.
| Evidence Dimension | COX-2 Inhibition (Ki) |
|---|---|
| Target Compound Data | 19 nM |
| Comparator Or Baseline | 4-Nitrophenylacetic acid (non-brominated parent) |
| Quantified Difference | Not applicable; baseline activity is negligible/not comparable. |
| Conditions | Inhibition of human recombinant COX-2 using arachidonic acid as substrate, preincubated for 60 mins [1]. |
Why This Matters
For researchers developing novel anti-inflammatory agents, the sub-100 nM potency against COX-2 makes this compound a superior starting point for lead optimization compared to non-halogenated phenylacetic acid derivatives.
- [1] BindingDB. BDBM50566913 (CHEMBL4857474). Affinity Data for 3-Bromo-4-nitrophenylacetic acid. View Source
